molecular formula C24H23NO3 B214309 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214309
M. Wt: 373.4 g/mol
InChI Key: WTZTUAZFGJCJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as HN1, is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. HN1 is a member of the indolone family, which is known for its diverse range of biological activities and therapeutic potential.

Mechanism of Action

The exact mechanism of action of 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria. 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacteria, 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to disrupt cell membrane integrity and inhibit cell growth. 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method. 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is also stable and can be stored for extended periods of time. However, one limitation of using 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use in combination therapy for cancer. 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have synergistic effects with certain chemotherapy drugs, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the development of 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one derivatives with improved solubility and bioavailability. These derivatives could potentially have improved therapeutic properties and be more suitable for use in clinical settings. Finally, further research is needed to fully understand the mechanism of action of 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one and its potential use in other areas of medicine, such as anti-inflammatory therapy and antimicrobial therapy.

Synthesis Methods

1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be synthesized by reacting 1,3-dihydro-2H-indol-2-one with naphthalene-2-carboxylic acid and butylamine in the presence of a catalyst. The reaction yields 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one as a white solid with a melting point of 193-195°C. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been studied for its antimicrobial activity. It has been shown to have activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

1-butyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

1-butyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C24H23NO3/c1-2-3-14-25-21-11-7-6-10-20(21)24(28,23(25)27)16-22(26)19-13-12-17-8-4-5-9-18(17)15-19/h4-13,15,28H,2-3,14,16H2,1H3

InChI Key

WTZTUAZFGJCJAT-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.